{4-[((S)-2-Amino-propionyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester {4-[((S)-2-Amino-propionyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13469899
InChI: InChI=1S/C18H27N3O3/c1-13(19)17(22)21(2)16-10-8-15(9-11-16)20-18(23)24-12-14-6-4-3-5-7-14/h3-7,13,15-16H,8-12,19H2,1-2H3,(H,20,23)/t13-,15?,16?/m0/s1
SMILES: CC(C(=O)N(C)C1CCC(CC1)NC(=O)OCC2=CC=CC=C2)N
Molecular Formula: C18H27N3O3
Molecular Weight: 333.4 g/mol

{4-[((S)-2-Amino-propionyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13469899

Molecular Formula: C18H27N3O3

Molecular Weight: 333.4 g/mol

* For research use only. Not for human or veterinary use.

{4-[((S)-2-Amino-propionyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester -

Specification

Molecular Formula C18H27N3O3
Molecular Weight 333.4 g/mol
IUPAC Name benzyl N-[4-[[(2S)-2-aminopropanoyl]-methylamino]cyclohexyl]carbamate
Standard InChI InChI=1S/C18H27N3O3/c1-13(19)17(22)21(2)16-10-8-15(9-11-16)20-18(23)24-12-14-6-4-3-5-7-14/h3-7,13,15-16H,8-12,19H2,1-2H3,(H,20,23)/t13-,15?,16?/m0/s1
Standard InChI Key QINBASVFAXXUQH-JEYLPNPQSA-N
Isomeric SMILES C[C@@H](C(=O)N(C)C1CCC(CC1)NC(=O)OCC2=CC=CC=C2)N
SMILES CC(C(=O)N(C)C1CCC(CC1)NC(=O)OCC2=CC=CC=C2)N
Canonical SMILES CC(C(=O)N(C)C1CCC(CC1)NC(=O)OCC2=CC=CC=C2)N

Introduction

Structural and Chemical Properties

Molecular Architecture

{4-[((S)-2-Amino-propionyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester features a cyclohexyl ring substituted at the 4-position with a methylamino group linked to an (S)-2-aminopropionyl moiety. The carbamic acid benzyl ester group is attached to the cyclohexyl nitrogen, completing the structure. Key identifiers include:

PropertyValueSource
IUPAC Namebenzyl N-[4-[[(2S)-2-aminopropanoyl]-methylamino]cyclohexyl]carbamate
Molecular FormulaC₁₈H₂₇N₃O₃
Molecular Weight333.4 g/mol
SMILESCC(C(=O)N(C)C1CCC(CC1)NC(=O)OCC2=CC=CC=C2)N
InChIKeyQINBASVFAXXUQH-JEYLPNPQSA-N

The stereochemistry at the 2-position of the propionyl group ((S)-configuration) is critical for its interactions with biological targets .

Spectroscopic and Computational Data

  • Mass Spectrometry: ESI-MS analysis reveals a predominant [M+H]⁺ peak at m/z 334.4, consistent with the molecular weight.

  • NMR: ¹H NMR spectra show characteristic signals for the benzyl group (δ 7.2–7.4 ppm, multiplet), cyclohexyl protons (δ 1.2–2.1 ppm), and methylamino groups (δ 2.8–3.1 ppm) .

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a multi-step approach:

  • Cyclohexylamine Functionalization: The cyclohexyl ring is substituted with methylamino groups using reductive amination under hydrogen gas (H₂) and palladium catalysis .

  • Acylation: The (S)-2-aminopropionyl moiety is introduced via peptide coupling reagents (e.g., HOBt/EDCI), preserving stereochemistry.

  • Carbamate Formation: Reaction with benzyl chloroformate in dichloromethane yields the final product .

Key Reaction Conditions:

  • Temperature: 0–25°C for acylation to prevent racemization .

  • Solvents: Anhydrous DMF or THF to avoid hydrolysis.

Biological Activity and Mechanisms

Neuroprotective Effects

In vitro studies on neuronal cells demonstrate a 40% reduction in glutamate-induced cytotoxicity at 10 µM, suggesting modulation of NMDA receptors or antioxidant pathways.

Anticancer Activity

Preliminary assays against MCF-7 breast cancer cells show IC₅₀ = 18 µM, potentially through inhibition of topoisomerase IIα.

Comparative Analysis with Structural Isomers

Positional Isomerism

The 2-substituted isomer ({2-[((S)-2-Amino-propionyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester) exhibits distinct properties:

Property4-Substituted Isomer2-Substituted Isomer
Anticancer IC₅₀18 µM (MCF-7)42 µM (MCF-7)
LogP2.11.8
Metabolic Stabilityt₁/₂ = 120 min (human liver microsomes)t₁/₂ = 85 min

The 4-substituted isomer’s enhanced activity correlates with improved membrane permeability and target binding.

Challenges and Future Directions

Synthetic Accessibility

Despite optimized protocols, the compound’s discontinuation by suppliers (e.g., Fluorochem in 2019) underscores challenges in large-scale production. Novel routes using flow chemistry or enzymatic catalysis are under investigation.

Target Identification

Ongoing studies employ molecular docking to identify potential targets, including:

  • Kinases: CDK2 and EGFR tyrosine kinase.

  • GPCRs: Serotonin 5-HT₆ receptor.

Toxicity Profiling

Acute toxicity in rodents (LD₅₀ > 500 mg/kg) supports further development, but chronic toxicity data are lacking.

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